
2-(3-Bromobenzoyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromobenzoyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromobenzoyl group at the second position of the thiazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hantzsch Thiazole Synthesis: One common method for synthesizing 2-(3-Bromobenzoyl)thiazole involves the Hantzsch thiazole synthesis. This method typically involves the reaction of 3-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.
Cyclization of α-Haloketones: Another approach involves the cyclization of α-haloketones with thiourea. For instance, 3-bromoacetophenone can be reacted with thiourea under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Hantzsch method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 2-(3-Bromobenzoyl)thiazole can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles such as amines or thiols can replace the bromine atom, leading to the formation of various substituted thiazole derivatives.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the thiazole ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substituted Thiazoles: Various substituted thiazoles are formed depending on the nucleophile used in substitution reactions.
Sulfoxides and Sulfones: Oxidation reactions yield sulfoxides and sulfones, which have distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromobenzoyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3-Bromobenzoyl)thiazole depends on its specific application:
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactions: In chemical reactions, the bromobenzoyl group can act as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromobenzoyl)thiazole: Similar to 2-(3-Bromobenzoyl)thiazole but with the bromine atom at the para position. It may exhibit different reactivity and biological activity due to the positional isomerism.
2-(3-Chlorobenzoyl)thiazole: Contains a chlorine atom instead of bromine. The presence of chlorine can affect the compound’s reactivity and biological properties.
2-(3-Bromophenyl)thiazole: Lacks the carbonyl group, which can significantly alter its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the bromobenzoyl group and the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTXWQRWTYXMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)
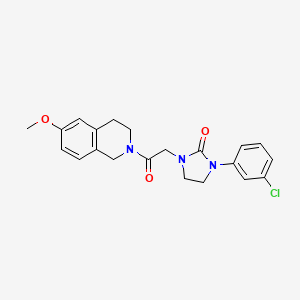

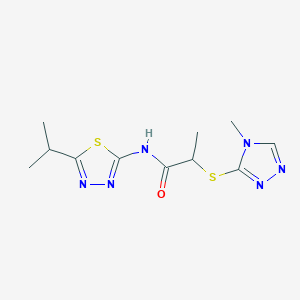
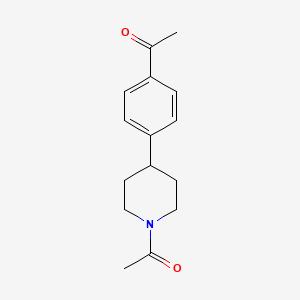

![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)
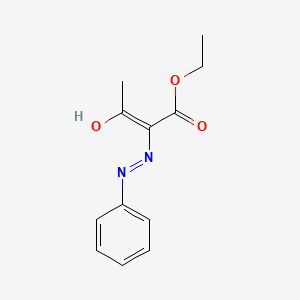

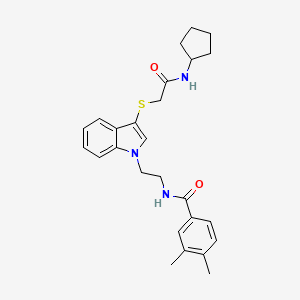
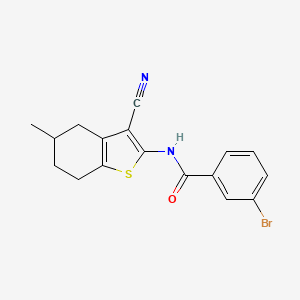
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)
